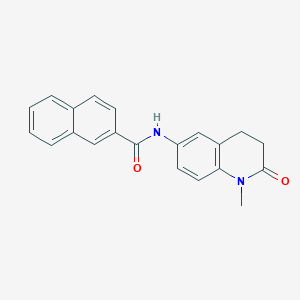

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications . It is a derivative of 4-hydroxy-2-quinolones, which are known for their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, the parent compound of “N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide”, has been a subject of many publications. The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

The molecular structure of “N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide” can be analyzed using X-ray diffraction . This method provides a detailed view of the atomic and molecular structure of the compound, allowing for a comprehensive understanding of its physical and chemical properties.Chemical Reactions Analysis

The chemical reactions involving “N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide” are complex and can involve various synthetic methodologies . These reactions are crucial for the development of new drugs and other applications.科学的研究の応用

Protein Kinase Inhibition

Naphthalenesulfonamides, related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, have been studied for their ability to act as potent calmodulin antagonists and inhibit several protein kinases at higher concentrations. Derivatives like isoquinolinesulfonamides have shown selective inhibition toward certain protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, highlighting their potential as therapeutic agents for diseases where protein kinase activity is dysregulated (Hidaka et al., 1984).

Synthesis and Molecular Docking Studies

Research into the synthesis of novel compounds related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide has been conducted with an aim to explore their therapeutic potential. One study involved the synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones, which were targeted as new candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) inhibitors with antineoplastic activity. Molecular docking studies further elucidated their mechanism of action, showcasing the potential of these compounds in cancer therapy (Aly et al., 2018).

Green Chemistry and Catalyst-Free Synthesis

The application of green chemistry principles to the synthesis of related compounds, such as 1,3-oxazines from naphthols, aldehydes, and tetrahydroisoquinolines, represents another area of research. A catalyst-free method utilizing water and molecular oxygen as the sole oxidant at high temperatures highlights the environmental benefits and potential cost reductions in pharmaceutical manufacturing processes (Deb et al., 2017).

Antimalarial Activity

Further research on naphthylisoquinoline alkaloids has explored their potent antiplasmodial activities against Plasmodium falciparum and Plasmodium vivax, suggesting the potential application of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide analogs in the treatment of malaria. These studies underscore the importance of these compounds in developing new antimalarial therapies (Wirjanata et al., 2015).

特性

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-23-19-10-9-18(13-16(19)8-11-20(23)24)22-21(25)17-7-6-14-4-2-3-5-15(14)12-17/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVHXBZQMCMGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3-Methylcyclohexyl)oxy]hexanoic acid](/img/structure/B2708474.png)

![Methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2708478.png)

![Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2708479.png)

![(R)-1-(3-methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2708483.png)

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708492.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2708495.png)